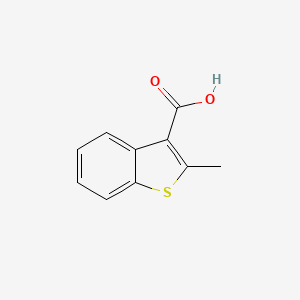

2-Methyl-1-benzothiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-1-benzothiophene-3-carboxylic acid” is a derivative of benzothiophene-3-carboxylic acids . Benzothiophene-3-carboxylic acids are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies due to their significant biological activity .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including “this compound”, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . A two-step method has been proposed for the synthesis of 1-benzothiophene-3-carboxylic acid esters from available intermediates . First, arylacetic acid esters are condensed with methyl esters of dithiocarboxylic acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-benzothiophene-3-carboxylic acid derivatives include tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . This allows the preparation of substituted 1-benzothiophene-3-carboxamides . Another method involves intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .Applications De Recherche Scientifique

Crystal Structure and Pharmacological Potential

Benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, have been noted for their pharmacological activities and therapeutic effectiveness against various diseases. A study detailed the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, indicating its complex 3D arrangement and potential for high therapeutic effectiveness (Dugarte-Dugarte et al., 2021).

Synthesis and Characterization

The synthesis and characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid through chemoselective methods highlight the versatility of benzothiophene derivatives in chemical synthesis, potentially opening pathways for the development of novel compounds with varied applications (Jayaraman et al., 2010).

Luminescence Sensing and Pesticide Removal

Metal-Organic Frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate the potential of benzothiophene derivatives in environmental monitoring and remediation. These MOFs exhibit efficient luminescent sensory properties for detecting environmental contaminants and have shown promise in pesticide removal, suggesting applications in environmental science and safety (Zhao et al., 2017).

Photodegradation of Crude Oil Components

The photodegradation of benzothiophene derivatives in aqueous solution has been studied to understand the fate of crude oil components after an oil spill. This research provides insight into the environmental impact of benzothiophene derivatives and their potential role in mitigating pollution (Andersson & Bobinger, 1996).

Molecular Docking and Pharmaceutical Analysis

Studies on 1-benzothiophene-2-carboxylic acid have explored its molecular geometry, vibrational, pharmaceutical, and electronic properties, offering insights into its potential as a pharmaceutical compound. Molecular docking analysis supports the exploration of benzothiophene derivatives in drug design and development (Sagaama & ISSAOUI, 2020).

Safety and Hazards

The safety data sheet for benzothiophene-3-carboxylic acid indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Orientations Futures

The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists . This suggests that “2-Methyl-1-benzothiophene-3-carboxylic acid” and its derivatives could have potential applications in medicinal chemistry and drug development.

Mécanisme D'action

Target of Action

Benzothiophene derivatives, a class to which this compound belongs, have been shown to be valuable molecular scaffolds in medicinal chemistry . They have been used in the development of various candidate compounds for preclinical and clinical studies .

Mode of Action

Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets to induce changes that inhibit the growth of tumors, bacteria, and viruses, and combat oxidative stress .

Biochemical Pathways

Benzofuran compounds have been shown to have a broad range of clinical uses, indicating that they may affect diverse biochemical pathways .

Pharmacokinetics

The compound bt2, an allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (bckd) kinase (bckdk or bdk) inhibitor, has been shown to have superior pharmacokinetics and metabolic stability . This suggests that 2-Methyl-1-benzothiophene-3-carboxylic acid may also have favorable pharmacokinetic properties.

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities, suggesting that they may have significant molecular and cellular effects .

Propriétés

IUPAC Name |

2-methyl-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUYTLSLJWHYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)

![3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2892083.png)

![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2892086.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)

![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2892095.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2892098.png)

![4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2892099.png)